
Fosbretabulin disodium
Vue d'ensemble
Description
Fosbretabulin disodium, also known as combretastatin A-4 phosphate, is a microtubule destabilizing experimental drug. It is a type of vascular-targeting agent designed to damage the vasculature of cancer tumors, causing central necrosis. This compound is a derivative of combretastatin, a natural stilbenoid phenol derived from the African bush willow (Combretum caffrum) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fosbretabulin disodium is synthesized from combretastatin A-4 through a phosphorylation reaction. The process involves the reaction of combretastatin A-4 with phosphoric acid to form the phosphate ester. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the phosphorylation process .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through crystallization or other suitable methods to obtain the disodium salt form .
Analyse Des Réactions Chimiques
Types of Reactions
Fosbretabulin disodium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced to its corresponding alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce alcohols or other reduced forms .
Applications De Recherche Scientifique
Antitumor Activity in Advanced Anaplastic Thyroid Cancer (ATC)
A pivotal Phase II trial evaluated fosbretabulin's efficacy in patients with advanced ATC. Patients received doses of 45 mg/m² administered intravenously on specific days over a 28-day cycle. Key findings included:
- Median survival : 4.7 months.
- Survival rates : 34% at 6 months and 23% at 12 months.
- Notable toxicity included grade 3 adverse effects in 35% of patients, primarily hypertension and QTc prolongation .
Combination Therapies
Fosbretabulin has been studied in combination with other treatments to enhance its efficacy:
- With Chemotherapy : In combination with carboplatin and paclitaxel, fosbretabulin showed potential benefits, with some patients experiencing stable disease for extended periods .
- With Radiotherapy : A study indicated that combining fosbretabulin with radiofrequency ablation (RFA) significantly enhanced immune responses and tumor clearance in murine models, suggesting a synergistic effect that could be harnessed for clinical applications .
Preclinical Studies
Preclinical research has demonstrated the potential of fosbretabulin in various cancer models:
- Xenograft Models : Studies showed that fosbretabulin effectively reduced tumor growth and improved survival rates in xenograft models of lung cancer and other solid tumors .
- Mechanistic Insights : Research indicated that fosbretabulin increases the infiltration of CD8+ T cells into tumors, enhancing the immune response against malignancies .
Toxicity Profile
The safety profile of fosbretabulin has been a subject of investigation:
- Common side effects include hypertension, abdominal pain, and fatigue.
- Serious adverse events were noted but were manageable; however, careful monitoring is required due to the risk of QTc prolongation .
Research Findings Summary
Study Focus | Treatment Regimen | Key Findings | Notes |
---|---|---|---|
Advanced ATC | Fosbretabulin (45 mg/m²) | Median survival: 4.7 months; 34% alive at 6 months | Noted toxicity includes hypertension |
Combination with Chemotherapy | Fosbretabulin + Carboplatin/Paclitaxel | Stable disease in several patients | Potential for improved outcomes |
Combination with RFA | Fosbretabulin + RFA | Enhanced immune response; increased CD8+ T cell infiltration | Promising preclinical results |
Mécanisme D'action
Fosbretabulin disodium exerts its effects by targeting and destabilizing microtubules within endothelial cells that line blood vessels. This leads to the disruption of the cytoskeleton, resulting in mitotic arrest and apoptosis of endothelial cells. The compound is a prodrug that is dephosphorylated in vivo to its active metabolite, combretastatin A-4, which binds to tubulin dimers and prevents microtubule polymerization .
Comparaison Avec Des Composés Similaires
Similar Compounds
Combretastatin A-4: The parent compound of fosbretabulin disodium, known for its microtubule destabilizing properties.
Cabazitaxel: Another tubulin inhibitor used in cancer therapy.
Paclitaxel: A well-known microtubule-stabilizing agent used in cancer treatment
Uniqueness
This compound is unique due to its dual role as a vascular-targeting agent and a microtubule destabilizer. Unlike other similar compounds, it specifically targets the vasculature of tumors, leading to central necrosis and tumor regression .
Activité Biologique
Fosbretabulin disodium, known as Combretastatin A-4 phosphate (CA4P), is a novel microtubule-targeting agent that has garnered significant attention for its potential in cancer therapy. This compound acts primarily as a vascular-disrupting agent (VDA), inducing damage to the tumor vasculature, which leads to tumor necrosis. This article explores the biological activity of this compound, including its mechanisms of action, clinical efficacy, and safety profile.
This compound is a prodrug that is converted in vivo to its active form, Combretastatin A-4. The primary mechanism involves:
- Inhibition of Tubulin Polymerization : Fosbretabulin disrupts the polymerization of tubulin, with an IC50 value of approximately 2.4 μM . This disruption leads to mitotic arrest and apoptosis in endothelial cells, significantly affecting tumor blood flow.
- Vascular Shutdown : In experimental models, CA4P has demonstrated rapid and extensive vascular shutdown within hours of administration. For instance, a study reported a 93% reduction in vascular volume within 6 hours post-treatment .
Clinical Efficacy
Fosbretabulin has been evaluated in various clinical trials across different cancer types. Below are key findings from notable studies:
Phase II Trials
- Anaplastic Thyroid Cancer : In a phase II trial involving 26 patients treated with fosbretabulin (45 mg/m²), the median survival was reported at 4.7 months, with some patients achieving stable disease for up to 37.9 months . Notably, one patient experienced a durable complete response lasting over nine years .
- Non-Small Cell Lung Cancer (NSCLC) : In the FALCON study, fosbretabulin combined with carboplatin and bevacizumab showed an increased response rate (50% vs 32%) compared to the control arm, although it did not significantly improve overall survival .
- Ovarian Cancer : Clinical trials have also explored fosbretabulin's efficacy in ovarian cancer, where it exhibited promising results as part of combination therapies .
Safety Profile
Fosbretabulin's safety profile has been assessed in multiple trials:
- Adverse Effects : Common side effects include hypertension, tachycardia, and QTc prolongation. In one trial, grade 3 toxicity occurred in 35% of patients, highlighting the need for careful monitoring during treatment .
- Cardiovascular Events : Increased blood pressure and heart rate changes were observed post-infusion but were generally manageable .
Data Summary Table
Study Type | Cancer Type | Dosage | Key Findings |
---|---|---|---|
Phase II | Anaplastic Thyroid Cancer | 45 mg/m² | Median survival of 4.7 months; durable response in one patient for >9 years |
Phase II | Non-Small Cell Lung Cancer | CA4P + Carboplatin + Bevacizumab | Increased response rate (50% vs 32%) but no significant survival benefit |
Phase II | Ovarian Cancer | Varies | Promising results in combination therapies |
Case Studies
- Case Study on Efficacy : A patient with advanced anaplastic thyroid cancer treated with fosbretabulin monotherapy achieved a complete response lasting over nine years, showcasing the drug's potential for long-term efficacy in select cases .
- Combination Therapy Outcomes : In trials combining fosbretabulin with standard chemotherapy regimens (e.g., carboplatin and paclitaxel), some patients experienced stable disease for extended periods, indicating that CA4P may enhance the effectiveness of existing treatments .
Propriétés
Numéro CAS |
168555-66-6 |
---|---|
Formule moléculaire |
C18H21NaO8P |
Poids moléculaire |
419.3 g/mol |
Nom IUPAC |
disodium;[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] phosphate |
InChI |
InChI=1S/C18H21O8P.Na/c1-22-14-8-7-12(9-15(14)26-27(19,20)21)5-6-13-10-16(23-2)18(25-4)17(11-13)24-3;/h5-11H,1-4H3,(H2,19,20,21);/b6-5-; |
Clé InChI |
SFKGCTYUWCBOHY-YSMBQZINSA-N |
SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)([O-])[O-].[Na+].[Na+] |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na] |
SMILES canonique |
COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)OP(=O)(O)O.[Na] |
Apparence |
white solid powder |
Pureté |
> 98% |
Synonymes |
1-(3,4,5-trimethoxyphenyl)-2-(3'-hydroxy-4'-methoxyphenyl)ethene 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)vinyl)phenyl dihydrogen phosphate 3,4,5-trimethoxy-3'-hydroxy-4'-methoxystilbene CA4DP combretastatin A-4 combretastatin A-4 disodium phosphate combretastatin A4 combretastatin A4 phosphate CRC 87-09 CRC-98-09 deoxycombretastatin A-4 fosbretabulin isocombretastatin A-4 NSC 817373 NSC-817373 phenol, 2-methoxy-5-((1z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-,1-(dihydrogen phosphate) phenol, 2-methoxy-5-((z)-2-(3,4,5-trimethoxyphenyl)ethenyl)-, dihydrogen phosphate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.